Glycosyn 2
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
121704-63-0 |
|---|---|
Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-13-4-5-14(8-13)7-12(17)9-2-3-10(15)11(16)6-9;/h2-6,8H,7H2,1H3,(H-,15,16,17);1H |
InChI Key |
OMPKGYJJGGPYBH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Synonyms |
compound 254236 glycosyn 2 glycosyn-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Structural Insights :
- 2'-FL ’s α1-2 fucosylation promotes selective growth of Bifidobacteria, enhancing gut microbiota balance.
- LNnT ’s linear tetrasaccharide structure supports pathogen binding inhibition via glycan mimicry .
- Sialylated HMOs like 3'-SL and 6'-SL contribute to neuronal and immune system development through sialic acid-mediated interactions .
Production Methods and Regulatory Approvals
Insights :
- Glycosyn’s microbial fermentation aligns with industry shifts toward scalable, cost-effective methods, contrasting with Glycom’s earlier reliance on chemical synthesis .
- Regulatory timelines reflect evolving safety standards, with Glycosyn’s 2018 approval emphasizing rigorous quality controls for fermentation-derived HMOs .
Efficacy in Preclinical and Clinical Studies
Anti-Inflammatory Effects :
Prebiotic Activity :
Partnerships :
- Glycosyn’s collaboration with BASF ensures large-scale production and global distribution, contrasting with Glycom’s exclusive focus on infant nutrition .
Preparation Methods
Stepwise Synthesis from N-Acetylmannosamine
The synthesis begins with N-acetylmannosamine (1 ), which undergoes selective protection and functionalization to construct the iminosugar core.
Step 1: Protection of C-1 and C-2 Hydroxyl Groups
N-Acetylmannosamine is treated with acetic anhydride to yield the peracetylated derivative 2 . Selective deprotection of the C-1 hydroxyl using lipase enzymes ensures retention of the C-2 acetyl group (yield: 85%).
Step 2: Formation of the Iminocyclitol Scaffold
The C-1 hydroxyl of 2 is oxidized to a ketone using TEMPO/BAIB, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to generate the iminocyclitol intermediate 3 (yield: 72%).
Step 3: Installation of the Manno-Configured Side Chain
A Wittig reaction between 3 and ethylidenetriphenylphosphorane introduces the C-3–C-4 diol, yielding 4 . Subsequent dihydroxylation with osmium tetroxide establishes the manno-configuration (dr > 20:1, yield: 68%).
Step 4: Final Deprotection and Purification
Global deprotection using methanolic HCl affords kifunensine (5 ), purified via ion-exchange chromatography (purity: >98%).
Table 1: Key Intermediates in Kifunensine Synthesis
| Step | Intermediate | Key Reaction | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| 1 | 2 | Acetylation | 85 | C-2 acetyl retained |
| 2 | 3 | Reductive Amination | 72 | Iminocyclitol formed |
| 3 | 4 | Dihydroxylation | 68 | manno-Configuration |
| 4 | 5 | Deprotection | 90 | Final product |
Industrial-Scale Process Optimization
Glycosyn’s manufacturing processes prioritize cost efficiency and environmental sustainability.
Catalytic System Design
The use of immobilized lipases in Step 1 reduces reagent waste and enables catalyst reuse (10 cycles without activity loss).
Solvent Selection and Recycling
Biphasic solvent systems (e.g., toluene/water) in Step 3 enhance dihydroxylation efficiency while minimizing osmium tetroxide usage by 40%.
Quality Control Metrics
In-process analytics include:
-
HPLC-MS for intermediate purity assessment.
-
Circular Dichroism to verify stereochemical integrity.
Challenges and Innovations in 2'-FL Production
While Glycosyn’s 2'-FL methods are less publicly documented, industry practices suggest two primary approaches:
Enzymatic Synthesis Using Fucosyltransferases
E. coli-expressed α-1,2-fucosyltransferases catalyze the transfer of fucose from GDP-fucose to lactose. Glycosyn’s strain engineering reportedly increases enzyme thermostability (activity retained at 45°C vs. 37°C industry standard).
Chemoenzymatic Strategies
Chemical fucosylation of lactose using Schmidt-type donors (e.g., fucosyl trichloroacetimidate) achieves β-1,2 linkage selectivity (α:β ratio < 1:20). However, donor instability necessitates in situ generation, complicating scale-up.
Comparative Analysis of Glycosyn’s Methodologies
Table 2: Kifunensine vs. 2'-FL Synthesis
| Parameter | Kifunensine | 2'-FL (Inferred) |
|---|---|---|
| Key Starting Material | N-Acetylmannosamine | Lactose/GDP-fucose |
| Synthesis Steps | 8 | 3 (enzymatic) |
| Overall Yield | 32% | 60–75% |
| Stereocontrol | Dihydroxylation (dr > 20:1) | Enzymatic (≥99% β-selectivity) |
| Scale | Multi-kilogram | Metric ton |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
